2-Acetoxybenzyl 2-chloro-3-pyridyl ketone
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Overview
Description
2-Acetoxybenzyl 2-chloro-3-pyridyl ketone is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol . It is known for its unique structure, which includes an acetoxybenzyl group and a chloropyridyl ketone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetoxybenzyl 2-chloro-3-pyridyl ketone typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with 2-acetoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxybenzyl 2-chloro-3-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the pyridyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
2-Acetoxybenzyl 2-chloro-3-pyridyl ketone is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-acetoxybenzyl 2-chloro-3-pyridyl ketone involves its interaction with specific molecular targets. The acetoxybenzyl group can undergo hydrolysis to release acetic acid, while the chloropyridyl ketone moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetoxybenzyl 2-chloro-4-pyridyl ketone
- 2-Acetoxybenzyl 2-chloro-5-pyridyl ketone
- 2-Acetoxybenzyl 2-chloro-6-pyridyl ketone
Uniqueness
2-Acetoxybenzyl 2-chloro-3-pyridyl ketone is unique due to its specific substitution pattern on the pyridyl ring, which influences its reactivity and interaction with biological targets. This uniqueness makes it valuable for targeted research applications and the development of specialized chemical processes .
Properties
CAS No. |
898766-35-3 |
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Molecular Formula |
C15H12ClNO3 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
[2-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)20-14-7-3-2-5-11(14)9-13(19)12-6-4-8-17-15(12)16/h2-8H,9H2,1H3 |
InChI Key |
GYQZZYILMNYCIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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